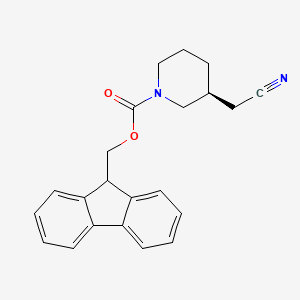
(9H-fluoren-9-yl)methyl (S)-3-(cyanomethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-9-yl)methyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate: is a complex organic compound that features a fluorenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluorenyl group and the piperidine ring. The fluorenyl group can be synthesized through Friedel-Crafts acylation, followed by reduction and methylation. The piperidine ring is often prepared via cyclization reactions involving appropriate precursors. The final step involves coupling the fluorenyl group with the piperidine ring under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (9H-fluoren-9-yl)methyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols.
Scientific Research Applications
Chemistry: In chemistry, (9H-fluoren-9-yl)methyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of novel materials and catalysts.
Biology: In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its unique structure allows for the investigation of binding affinities and mechanisms of action.
Medicine: In medicine, (9H-fluoren-9-yl)methyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural properties.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in peptide synthesis with different functional groups.
2-Thiophenemethylamine: A compound with a thiophene ring and amine group, used in various chemical reactions.
Uniqueness: (9H-fluoren-9-yl)methyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate is unique due to its combination of a fluorenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H22N2O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H22N2O2/c23-12-11-16-6-5-13-24(14-16)22(25)26-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11,13-15H2/t16-/m0/s1 |
InChI Key |
OXODOGZMWOMKJW-INIZCTEOSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC#N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid](/img/structure/B15298006.png)
![3-[5-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15298013.png)
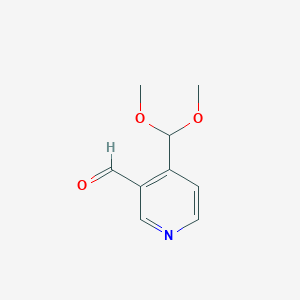


![5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B15298045.png)
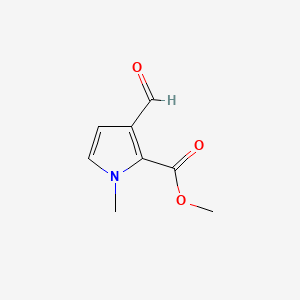
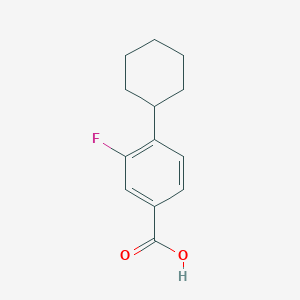
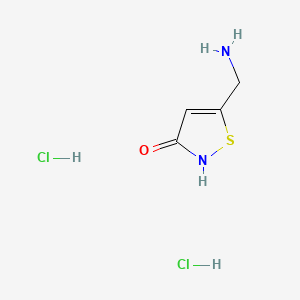
![2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B15298055.png)
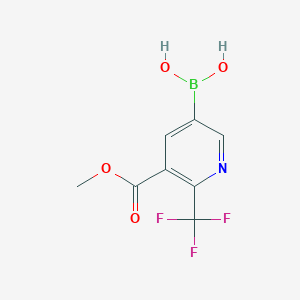
![Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298064.png)
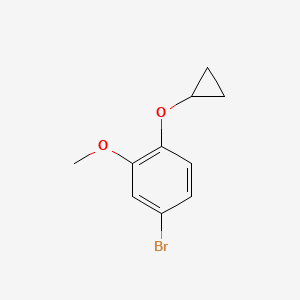
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride](/img/structure/B15298079.png)
